1-(4-ethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(1-methylindol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-3-23-14-10-8-13(9-11-14)19-18(22)20-16-12-21(2)17-7-5-4-6-15(16)17/h4-12H,3H2,1-2H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMNIEHXRHSXQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 4-ethoxyaniline with 1-methyl-1H-indole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with simplified structures.
Substitution: Formation of substituted urea derivatives with different functional groups.
Scientific Research Applications
1-(4-ethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to downstream effects. In the case of anticancer activity, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Comparison of Phenyl-Substituted Ureas
Key Observations :
- The trifluoromethyl (-CF₃) substituent (Table 1, Row 4) increases molecular weight by ~122 g/mol compared to the ethoxy analog, likely due to the higher atomic mass of fluorine. It also improves purity (>99%), suggesting enhanced crystallinity or reduced side reactions .
- Methoxyethyl substitution on the indole nitrogen (Table 1, Row 3) retains the molecular weight but may alter solubility due to increased polarity .
Indole Modifications and Heterocyclic Additions
Table 2: Indole and Heterocyclic Variants
Key Observations :
- The fluorophenyl analog (Row 3) shows a 27 g/mol increase over the target compound, attributed to fluorine’s electronegativity .
- Sulfonyl groups (Row 4) significantly raise molecular weight (429.5 g/mol) and may reduce metabolic clearance due to sulfur’s steric and electronic effects .
Biological Activity
1-(4-ethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea is a urea derivative that has garnered attention in medicinal chemistry due to its unique structural features, which include an ethoxyphenyl group and an indole moiety. This compound is part of a broader class of substituted ureas known for their diverse biological activities, particularly in the fields of oncology and inflammation.
Chemical Structure and Properties
The molecular formula of this compound is C18H19N3O2, with a molecular weight of 309.3624 g/mol. The presence of the ethoxy group enhances its solubility and reactivity, potentially influencing its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O2 |
| Molecular Weight | 309.3624 g/mol |
| SMILES | CCOC(=O)N(c1c[nH]c2c1cccc2)C |
Synthesis
The synthesis of this compound typically involves the reaction of 4-ethoxyphenyl isocyanate with 1-methyl-1H-indole-3-carboxylic acid under controlled conditions, often using solvents such as dichloromethane or tetrahydrofuran. The reaction is conducted at room temperature or slightly elevated temperatures to facilitate product formation, followed by purification techniques like recrystallization or chromatography.
Biological Activity
Research into the biological activity of this compound has highlighted several promising properties:
Anticancer Activity:
Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer), HT-29 (colon cancer), and M21 (melanoma) cell lines, demonstrating IC50 values in the micromolar range, which indicates effective inhibition of cell growth.
Mechanism of Action:
The mechanism through which this compound exerts its effects is believed to involve modulation of key signaling pathways associated with cell proliferation and survival. It may interact with specific molecular targets such as kinases or transcription factors involved in cancer progression.
Case Studies
Recent studies have provided insights into the specific biological effects of this compound:
-
Study on MCF-7 Cells:
- Objective: Assess the compound's effect on cell viability.
- Method: MTT assay was used to evaluate cell proliferation.
- Results: The compound significantly reduced cell viability with an IC50 value of approximately 15 µM.
-
Cell Cycle Analysis:
- Objective: Determine the impact on cell cycle progression.
- Method: Flow cytometry was employed to analyze cell cycle phases.
- Results: Treatment with the compound resulted in increased G0/G1 phase arrest, indicating inhibition of cell cycle progression.
Comparative Analysis
To better understand the significance of this compound, it can be compared with similar structures:
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| 1-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)urea | 20 | Anticancer activity |
| 1-(4-fluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea | 25 | Anticancer activity |
| 1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea | 18 | Anticancer activity |
Q & A
Basic: What are the recommended synthetic routes for 1-(4-ethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea, and how can reaction conditions be optimized for higher yield?
Methodological Answer:
The compound is synthesized via urea formation, typically involving the reaction of 4-ethoxyphenyl isocyanate with 1-methyl-1H-indol-3-amine. Key steps include:
- Reagent Selection: Use anhydrous solvents (e.g., THF or DCM) to minimize side reactions .
- Temperature Control: Maintain temperatures between 0–25°C to prevent decomposition of reactive intermediates .
- Catalysis: Employ catalytic bases like triethylamine to enhance nucleophilicity of the amine group .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .
Optimization:
- Yield Enhancement: Monitor reaction progress via TLC. Adjust stoichiometry (1.1:1 molar ratio of isocyanate to amine) to ensure complete conversion .
- Solvent Screening: Polar aprotic solvents (e.g., DMF) may increase reaction rates but require post-synthesis purification to remove residues .
Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR: Assign peaks to confirm the ethoxyphenyl (δ 6.8–7.4 ppm for aromatic protons) and indole (δ 7.2–8.1 ppm) moieties. Urea NH protons appear as broad singlets (δ 5.5–6.5 ppm) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals and verify connectivity .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (expected [M+H]+ ~352.4 g/mol) .
- X-ray Crystallography: Single-crystal XRD resolves bond lengths/angles and confirms the planar urea core. SHELX software is recommended for refinement .
Validation: Compare experimental data with computational predictions (e.g., DFT-optimized structures) to identify discrepancies .
Basic: What initial biological screening approaches are appropriate for evaluating its potential therapeutic applications?
Methodological Answer:
- In Vitro Cytotoxicity Assays:
- MTT Assay: Screen against cancer cell lines (e.g., MCF-7, HeLa) to assess IC50 values. Use indole derivatives as positive controls for apoptosis induction .
- Enzyme Inhibition Studies:
- Kinase Assays: Test against tyrosine kinases (e.g., EGFR) using ADP-Glo™ kits. Structural analogs show sub-µM IC50 values .
- Receptor Binding Assays: Radioligand displacement studies (e.g., for serotonin receptors) quantify binding affinity (Ki) .
Data Interpretation: Normalize results to reference inhibitors (e.g., imatinib for kinases) and validate with dose-response curves .
Advanced: How can researchers resolve contradictions in reported biological activities between similar urea derivatives?
Methodological Answer:
- Comparative Structure-Activity Relationship (SAR) Analysis:
- Systematically modify substituents (e.g., ethoxy vs. methoxy groups) and assay bioactivity. For example, 4-ethoxyphenyl derivatives may exhibit enhanced lipophilicity vs. fluorophenyl analogs .
- Orthogonal Assays: Confirm enzyme inhibition using both fluorescence-based and radiometric assays to rule out assay-specific artifacts .
- Computational Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Compare binding poses with crystallographic data .
Case Study: Discrepancies in anti-inflammatory activity between urea derivatives were resolved by identifying off-target COX-2 inhibition via molecular dynamics simulations .
Advanced: What strategies are recommended for designing selective kinase inhibition studies given the compound's structural features?
Methodological Answer:
- Selectivity Profiling:
- Kinase Panel Screening: Use platforms like Eurofins KinaseProfiler™ to test against 100+ kinases. Prioritize targets with conserved ATP-binding pockets (e.g., ABL1, VEGFR2) .
- Mutagenesis Studies: Introduce point mutations (e.g., T315I in BCR-ABL1) to assess resistance mechanisms .
- Competitive Binding Assays: Determine inhibition mode (competitive/non-competitive) using varying ATP concentrations .
Structural Guidance: The indole moiety may occupy hydrophobic back pockets, while the ethoxyphenyl group stabilizes hinge-region interactions. Confirm via co-crystallization trials .
Advanced: How should researchers approach the optimization of this compound's pharmacokinetic properties without compromising bioactivity?
Methodological Answer:
- ADMET Profiling:
- Solubility: Use shake-flask method with PBS (pH 7.4). Modify logP via substituents (e.g., introducing polar groups on the indole ring) .
- Metabolic Stability: Incubate with liver microsomes (human/rat). Identify metabolic soft spots (e.g., ethoxy demethylation) via LC-MS/MS .
- Prodrug Design: Mask urea NH groups as carbamates to enhance oral bioavailability .
- In Vivo Validation:
- Pharmacokinetic Studies: Administer IV/PO in rodent models. Calculate AUC, Cmax, and t1/2. Compare with lead compounds .
Balancing Act: Retain the urea core for target binding but introduce methyl groups on the indole nitrogen to reduce CYP450 metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
